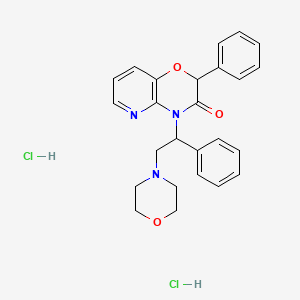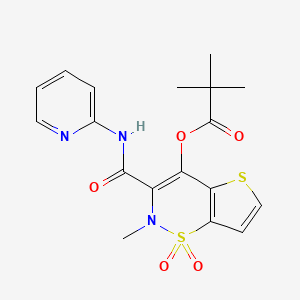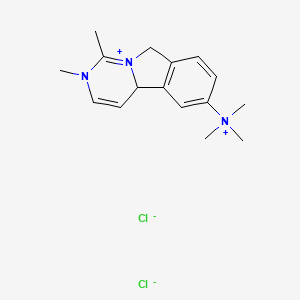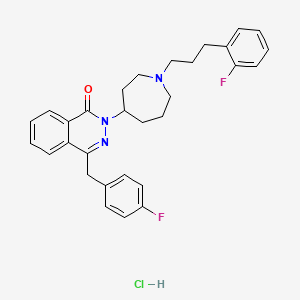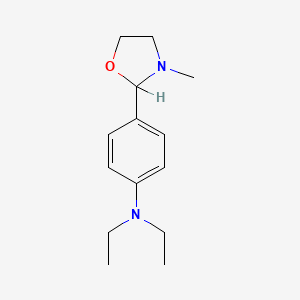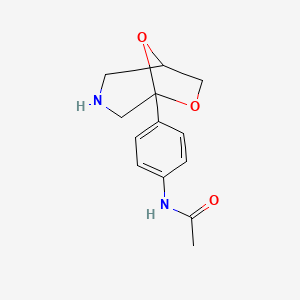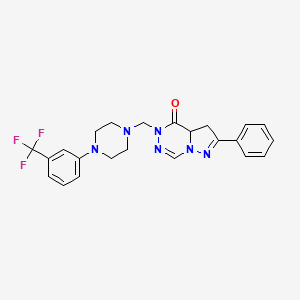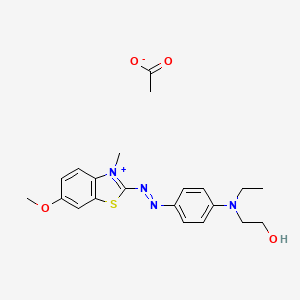
2-((4-(Ethyl(2-hydroxyethyl)amino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 281-876-3 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is known for its various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for EINECS 281-876-3 typically involve large-scale chemical synthesis processes. These methods are designed to ensure high yield and purity of the compound, although specific details are not widely documented .
Chemical Reactions Analysis
Types of Reactions
EINECS 281-876-3 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: It can also undergo reduction reactions.
Substitution: Substitution reactions are common, where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents and conditions used in these reactions vary depending on the desired outcome. For example, oxidation reactions may require oxidizing agents like potassium permanganate, while reduction reactions might use reducing agents such as lithium aluminum hydride .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield different oxidized derivatives, while reduction could produce various reduced forms of the compound .
Scientific Research Applications
EINECS 281-876-3 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is utilized in biological studies to understand its effects on different biological systems.
Medicine: Research in medicine explores its potential therapeutic applications and effects on human health.
Industry: It is employed in industrial processes for the production of various chemical products.
Comparison with Similar Compounds
Similar Compounds
EINECS 281-876-3 can be compared with other similar compounds listed in the EINECS inventory. Some of these similar compounds include:
EINECS 203-622-2: Cyclohexyl bromide
EINECS 203-154-9: 4-Bromoacetanilide
EINECS 202-293-2: Phenyl benzoate
Uniqueness
The uniqueness of EINECS 281-876-3 lies in its specific chemical structure and properties, which differentiate it from other similar compounds. Its distinct reactivity and applications make it valuable in various scientific and industrial fields .
Properties
CAS No. |
84051-87-6 |
|---|---|
Molecular Formula |
C19H23N4O2S.C2H3O2 C21H26N4O4S |
Molecular Weight |
430.5 g/mol |
IUPAC Name |
2-[N-ethyl-4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]anilino]ethanol;acetate |
InChI |
InChI=1S/C19H23N4O2S.C2H4O2/c1-4-23(11-12-24)15-7-5-14(6-8-15)20-21-19-22(2)17-10-9-16(25-3)13-18(17)26-19;1-2(3)4/h5-10,13,24H,4,11-12H2,1-3H3;1H3,(H,3,4)/q+1;/p-1 |
InChI Key |
BLZWSNCCDXVOPZ-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CCO)C1=CC=C(C=C1)N=NC2=[N+](C3=C(S2)C=C(C=C3)OC)C.CC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



